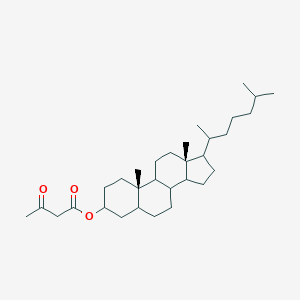![molecular formula C25H16N4O2S2 B289927 13-(4-methoxyphenyl)-5-phenyl-11-thiophen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B289927.png)
13-(4-methoxyphenyl)-5-phenyl-11-thiophen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Methoxyphenyl)-3-phenyl-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine core, substituted with methoxyphenyl, phenyl, and thienyl groups. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-3-phenyl-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3’,2’4,5]thieno[3,2-d][1,2,3]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or copper.
Substitution Reactions:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Methoxyphenyl)-3-phenyl-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Aryl halides, organometallic reagents, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Aplicaciones Científicas De Investigación
9-(4-Methoxyphenyl)-3-phenyl-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used as a probe or ligand to study interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against various biological targets, including enzymes and receptors.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 9-(4-methoxyphenyl)-3-phenyl-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,4-b]pyrazine-based Compounds: These compounds share a similar thieno[3,4-b] core structure and are used in applications such as organic electronics and materials science.
Benzo[4,5]thieno[2,3-b]pyridine Derivatives: These derivatives have a similar pyridine-thieno core and are used as host materials for high-efficiency organic light-emitting diodes (OLEDs).
N-(4-Methoxyphenylamino)-2-methyl Benzo-, Pyrido-, or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Derivatives: These compounds are synthesized using microwave-assisted methods and have potential bioactive properties.
Uniqueness
The uniqueness of 9-(4-methoxyphenyl)-3-phenyl-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one lies in its specific combination of functional groups and heterocyclic structure. This unique structure imparts distinct electronic and chemical properties, making it valuable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C25H16N4O2S2 |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
13-(4-methoxyphenyl)-5-phenyl-11-thiophen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C25H16N4O2S2/c1-31-17-11-9-15(10-12-17)18-14-19(20-8-5-13-32-20)26-24-21(18)22-23(33-24)25(30)29(28-27-22)16-6-3-2-4-7-16/h2-14H,1H3 |
Clave InChI |
TWJXRPGPTAJQPI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)N(N=N4)C5=CC=CC=C5)C6=CC=CS6 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)N(N=N4)C5=CC=CC=C5)C6=CC=CS6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)

![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)
![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)

![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)
